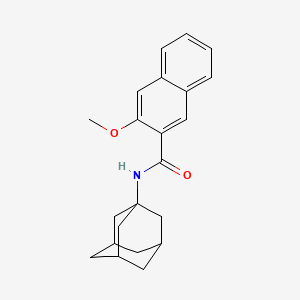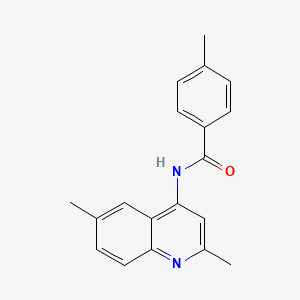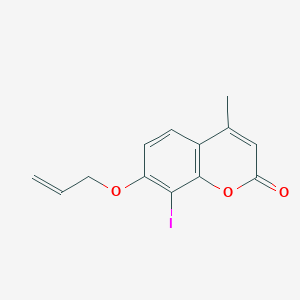![molecular formula C18H21BrO3 B4934030 1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene](/img/structure/B4934030.png)
1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene is a chemical compound that belongs to the family of aryl ethers. It is a white to off-white powder that has a molecular weight of 421.39 g/mol. The compound is used in scientific research for its unique properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of 1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene is not fully understood. It is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of certain bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes that are involved in cell growth and division. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound has been found to have potent antitumor activity against a variety of cancer cell lines. It has also been shown to inhibit the growth of certain bacteria and fungi by disrupting their cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene in lab experiments include its potent antitumor activity, its ability to inhibit the growth of certain bacteria and fungi, and its unique mechanism of action. The limitations of using the compound in lab experiments include its toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene. These include:
1. Further research into the compound's mechanism of action and its potential use in the treatment of cancer and infectious diseases.
2. Development of new derivatives of the compound with improved potency and selectivity.
3. Investigation of the compound's potential use in combination with other anticancer drugs to enhance their efficacy.
4. Study of the compound's pharmacokinetics and toxicity in animal models.
5. Investigation of the compound's potential use in agriculture as a natural pesticide.
Conclusion:
1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene is a chemical compound that has been found to have potent antitumor activity and the ability to inhibit the growth of certain bacteria and fungi. The compound's unique mechanism of action makes it a promising candidate for the treatment of cancer and infectious diseases. Further research is needed to fully understand its mechanism of action and to develop new derivatives with improved potency and selectivity.
Métodos De Síntesis
The synthesis of 1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene involves the reaction of 2,4-dimethylphenol with 3-bromo-1-chloropropane in the presence of a base such as potassium carbonate. The resulting product is then reacted with 4-methoxyphenol in the presence of a base such as sodium hydride. The final product is obtained by reacting the intermediate with 4,5-dimethyl-1,2-benzenediol in the presence of a base such as potassium carbonate.
Aplicaciones Científicas De Investigación
1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene is used in scientific research for its unique properties and mechanism of action. The compound has been found to have potent antitumor activity against a variety of cancer cell lines. It has also been shown to inhibit the growth of certain bacteria and fungi. The compound is being studied for its potential use in the treatment of cancer and infectious diseases.
Propiedades
IUPAC Name |
1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO3/c1-13-11-17(19)18(12-14(13)2)22-10-4-9-21-16-7-5-15(20-3)6-8-16/h5-8,11-12H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFZORWHEZZBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)OCCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rel-(2R,3R)-3-[(2-methoxyethyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4933967.png)
![2-chloro-4,5-difluoro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4933971.png)
![N-(2-hydroxy-1,1-dimethylethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4933978.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(1-pyrrolidinyl)pyridine](/img/structure/B4933980.png)

![N-[3-(1H-indol-1-yl)propyl]-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4934005.png)
![3-benzyl-5-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934006.png)

![2-chloro-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4934027.png)

![1-methyl-6-oxo-N-[(3-propyl-5-isoxazolyl)methyl]-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4934051.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4934055.png)